DSP Crosslinker, also known as DTSSP Crosslinker, is a homobifunctional and cleavable crosslinker that is cell membrane permeable. DSP crosslinker has amine-reactive N-hydroxysuccinimide (NHS) esters at both ends of a cleavable, 8-atom (12.0 angstrom) spacer arm, and DSP cross links occur via these NHS esters.
DSP Crosslinker
CAS No.: 57757-57-0
Cat. No.: VC0526688
Molecular Formula: C14H16N2O8S2
Molecular Weight: 404.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57757-57-0 |
---|---|
Molecular Formula | C14H16N2O8S2 |
Molecular Weight | 404.4 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate |
Standard InChI | InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2 |
Standard InChI Key | FXYPGCIGRDZWNR-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
DSP’s structure comprises two NHS esters connected by a dithiopropionate linker (C₁₄H₁₆N₂O₈S₂; MW 404.42 g/mol) . The NHS esters hydrolyze in aqueous environments but remain stable in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Table 1: Key Physical Properties of DSP
Property | Value | Source |
---|---|---|
Solubility in DMSO | ≥95% (clear, colorless solution) | |
Storage Conditions | -20°C (desiccated, inert gas) | |
Spacer Arm Length | 12.0 Å | |
Optimal Reaction pH | 7.0–9.0 |
Reactivity and Stability
DSP’s NHS esters react selectively with primary amines at pH 7–9, achieving crosslinking within 30–45 minutes at room temperature . Hydrolysis competes at higher pH or in aqueous buffers, necessitating rapid use after dissolution . The disulfide bond remains intact under non-reducing conditions, preserving crosslinks during immunoprecipitation (IP) or mass spectrometry (MS) .
Mechanisms of Crosslinking and Cleavage
Covalent Bond Formation
Each NHS ester group reacts with a primary amine, forming amide bonds and releasing N-hydroxysuccinimide . This bifunctionality stabilizes PPIs by covalently linking ε-amino groups of lysine residues within 12 Å .
Reductive Cleavage
The disulfide bridge in DSP’s spacer arm is cleaved by 10–50 mM DTT or β-mercaptoethanol, regenerating free thiols and linearizing crosslinked proteins . This reversibility facilitates downstream analyses, such as SDS-PAGE or tryptic digestion for MS .
Applications in Biochemical Research
Stabilization of Weak Protein Interactions
DSP crosslinking enhances detection of low-affinity PPIs that dissociate during cell lysis or IP. For example, IL-1β-dependent interactions between Regnase-1 and SCF/14-3-3 proteins were identified in HeLa cells using DSP, followed by tandem FLAG/HA immunoprecipitation and MS .
Receptor Interactome Mapping
In vivo DSP treatment (2.5 mM, 2 hours at 4°C) has elucidated dynamic interactomes of G protein-coupled receptors (GPCRs), including β₂-adrenergic and angiotensin receptors . Crosslinking captured transient associations with β-arrestin and c-Src, revealing post-endocytic signaling mechanisms .
Structural Proteomics
Crosslinking electrochemical MS (CXMS) with DSP enables rapid 3D structure analysis. Electrolytic reduction of DSP’s disulfide bond simplifies MS/MS sequencing by converting crosslinked peptides into linear fragments, improving sequence coverage .
Protocols and Best Practices
In Vivo Crosslinking
-
Cell Preparation: Wash adherent cells (e.g., HEK293) with PBS (pH 7.2) .
-
DSP Treatment: Add 2.5 mM DSP in DMSO to culture medium; incubate 2 hours at 4°C .
-
Quenching: Terminate reactions with 50 mM Tris-HCl (pH 7.5) .
Protein Complex Isolation
-
Lysis: Use Triton X-100 or NP-40 buffers to solubilize crosslinked complexes .
-
Tandem IP: Sequential immunoprecipitation with FLAG and HA tags reduces non-specific binding .
-
Reduction: Elute proteins with Laemmli buffer containing 5% β-mercaptoethanol .
Table 2: Recommended DSP Concentrations
Recent Research Advancements
Single-Step Intracellular Crosslinking
Zlatic et al. (2010) optimized DSP for isolating endosomal protein networks in cultured neurons, demonstrating its utility in mapping clathrin-associated complexes . Crosslinking preserved interactions between dynamin and amphiphysin, which were undetectable without chemical stabilization .
Electrochemical MS Integration
A 2014 study combined DSP crosslinking with desorption electrospray ionization (DESI)-MS to analyze melittin-calmodulin complexes . Electrolytic reduction cleaved DSP crosslinks in seconds, enabling direct MS/MS sequencing without chromatographic separation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume